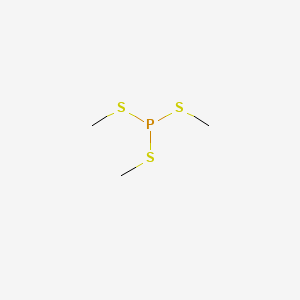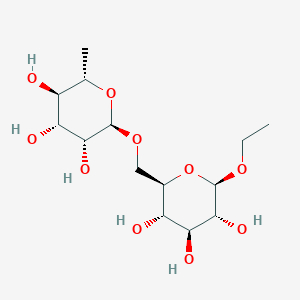
Ethyl 6-O-(6-deoxy--L-mannopyranosyl)--D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside is a glycoside compound that consists of an ethyl group attached to a glucopyranoside moiety, which is further linked to a 6-deoxy–L-mannopyranosyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside typically involves the glycosylation of a glucopyranoside derivative with a 6-deoxy–L-mannopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction conditions usually include anhydrous solvents like dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside may involve enzymatic glycosylation processes, where specific glycosyltransferases are used to catalyze the formation of the glycosidic bond. This method is advantageous due to its high specificity and yield, as well as the mild reaction conditions.
化学反应分析
Types of Reactions
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucopyranoside moiety can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new glycoside derivatives with different alkyl or aryl groups.
科学研究应用
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex glycosides and oligosaccharides.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bioactive compounds and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of glycosidases and glycosyltransferases, affecting glycosylation processes in cells. Additionally, it may interact with cell surface receptors, influencing cell signaling pathways and cellular responses.
相似化合物的比较
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside can be compared with other glycosides such as:
Rutinose: 6-O-(α-L-Rhamnopyranosyl)-D-glucose
Frangulin A: 3-[(6-Deoxy-α-L-mannopyranosyl)oxy]-1,8-dihydroxy-6-methylanthraquinone
Isoverbascoside: (E)-2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-, 6-(3-(3,4-dihydroxyphenyl)-β-D-glucopyranoside
Uniqueness
Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside is unique due to its specific ethyl group attachment and the presence of the 6-deoxy–L-mannopyranosyl moiety, which imparts distinct chemical and biological properties compared to other glycosides.
属性
分子式 |
C14H26O10 |
|---|---|
分子量 |
354.35 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-ethoxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C14H26O10/c1-3-21-13-12(20)10(18)8(16)6(24-13)4-22-14-11(19)9(17)7(15)5(2)23-14/h5-20H,3-4H2,1-2H3/t5-,6+,7-,8+,9+,10-,11+,12+,13+,14+/m0/s1 |
InChI 键 |
JHWGIVYORFJYGB-AHTAASICSA-N |
手性 SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)O)O)O |
规范 SMILES |
CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


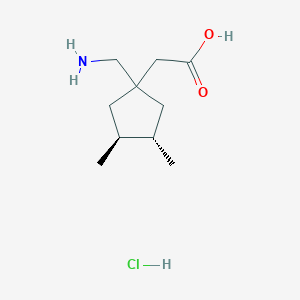
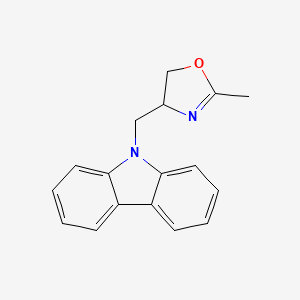
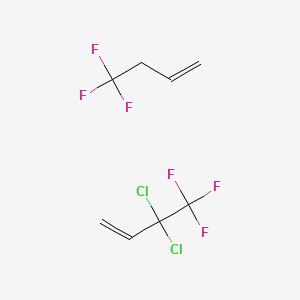
![2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one](/img/structure/B14760713.png)
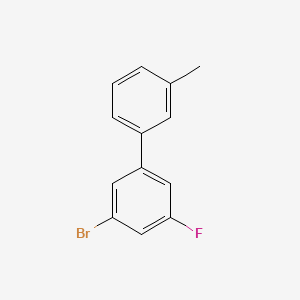

![Phosphinino[4,3-B]quinoline](/img/structure/B14760729.png)
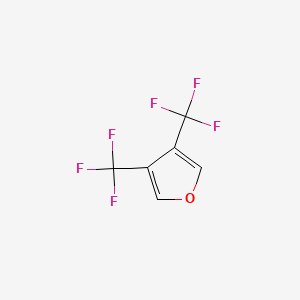
![3,20-dioxapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B14760742.png)

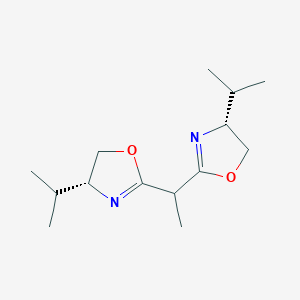
![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)
